molecular formula C12H22N2O2 B7931148 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7931148
M. Wt: 226.32 g/mol
InChI Key: LKJQLTKRYSTRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide (CAS 1354017-19-8) is a pyrrolidine-based acetamide derivative featuring a cyclopropyl group and a 2-hydroxyethyl substituent on the pyrrolidine ring. Its molecular formula is reported as C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol . The compound’s structure combines a rigid cyclopropyl moiety with a hydrophilic 2-hydroxyethyl group, suggesting a balance between metabolic stability and aqueous solubility. It is listed in chemical catalogs as a research compound, though its specific biological applications remain underexplored in the provided evidence .

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14(12-2-3-12)9-11-4-5-13(8-11)6-7-15/h11-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJQLTKRYSTRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyethyl group. The cyclopropyl group is then added, and finally, the acetamide moiety is introduced. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of the acetamide moiety can produce an amine.

Scientific Research Applications

Receptor Interactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide has been investigated for its ability to interact with various biological receptors. Preliminary studies suggest that it may modulate pathways associated with:

  • Neurotransmitter Receptors : Potential interactions with GABAergic and dopaminergic systems.
  • Enzymatic Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.

These interactions are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.

Therapeutic Potential

The compound's unique structure may confer several therapeutic benefits, including:

  • Analgesic Properties : Potential use in pain management through modulation of pain pathways.
  • Cognitive Enhancements : Investigated for effects on memory and learning through neuroprotective mechanisms.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine moiety.
  • Cyclopropyl Group Introduction : Employing cyclopropanation techniques to incorporate the cyclopropyl group.
  • Acetamide Formation : Finalizing the structure through acetamide coupling reactions.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureCyclobutyl may influence reactivity differently than cyclopropyl
N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureMethyl group alters steric hindrance and possibly biological activity
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureVariations in lipophilicity compared to the target compound

Case Study 1: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound in animal models has shown promise in reducing neuroinflammation and protecting neuronal integrity.

Case Study 2: Analgesic Activity

Preliminary studies indicate that this compound may exhibit analgesic properties comparable to established pain relievers, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The compound’s analogs differ primarily in substituent groups, stereochemistry, and backbone modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide 1354017-19-8 C₁₁H₂₀N₂O₂ 2-hydroxyethyl, pyrrolidin-3-ylmethyl 212.29 g/mol Hydrophilic, potential H-bond donor
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide 1354008-76-6 C₁₁H₂₀N₂O₂ 2-hydroxyethyl, pyrrolidin-3-yl (direct) 212.29 g/mol Reduced steric hindrance
(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide 1354010-84-6 C₁₁H₁₈ClN₂O Chloro, methylpyrrolidin-3-yl 228.73 g/mol Increased lipophilicity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide - C₁₃H₂₄N₃O Aminoethyl, pyrrolidin-3-ylmethyl 238.35 g/mol Enhanced basicity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide - C₁₁H₁₈ClN₂O₂ Chloro-acetyl, ethyl 260.73 g/mol Reactive acyl group

Functional Implications of Substituents

  • Hydroxyethyl vs.
  • Chloro Substituents : The chloro derivatives (e.g., CAS 1354010-84-6) exhibit increased lipophilicity and reactivity, making them candidates for nucleophilic substitution reactions .
  • Cyclopropyl vs. Ethyl Groups : The cyclopropyl moiety in the parent compound confers rigidity and metabolic stability, whereas ethyl substituents (e.g., in CAS 1354010-84-6) may enhance flexibility and alter pharmacokinetics .

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Cyclopropyl Group : Imparts unique steric and electronic properties.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological interactions.
  • Hydroxyethyl Substituent : Enhances solubility and may influence receptor binding.
  • Acetamide Functional Group : Known for its role in biological activity modulation.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of cyclopropylamine with 2-(chloromethyl)pyrrolidine under basic conditions.
  • Final Product Formation : The intermediate is then reacted with acetic anhydride to yield the final product, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine for enhanced efficiency .

This compound interacts with various biological targets, modulating their activity through:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Binding to receptors that may mediate physiological responses, such as analgesia or anti-inflammatory effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest it may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related pyrrolidine derivatives have shown significant activity against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Analgesic Potential : The compound's structure suggests potential interactions with opioid receptors, which could lead to analgesic effects similar to other known opioids .
  • Cytotoxicity Studies : In vitro studies have been conducted to evaluate the cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy development .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureCyclobutyl may influence reactivity differently than cyclopropyl
N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureMethyl group alters steric hindrance and possibly biological activity
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureVariations in lipophilicity compared to the target compound

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. Results indicated promising antibacterial activity, particularly against E. coli, supporting its potential use in developing new antibiotics .

Case Study 2: Analgesic Properties

Research focused on the analgesic properties of compounds similar to this compound demonstrated significant pain relief in animal models through receptor-mediated pathways . This suggests potential therapeutic applications in pain management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.